2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a key intermediate in the synthesis of various thienopyridine derivatives. Thienopyridines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. This specific compound serves as a crucial building block for introducing the thieno[3,2-c]pyridine scaffold into larger molecules during drug discovery and development processes. [, , , , , , ]
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a chemical compound characterized by its unique thieno[3,2-c]pyridine structure. Its molecular formula is C₉H₁₂ClN₁O₂S, with a molecular weight of 215.72 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the study of protein interactions and functions .
This compound is classified as a heterocyclic organic compound due to the presence of sulfur and nitrogen atoms within its ring structure. It is synthesized through multi-step organic reactions involving cyclization processes that form the thieno[3,2-c]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory applications .
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride typically involves:
The molecular structure of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride features a thieno[3,2-c]pyridine core with an acetic acid side chain. Key structural data includes:
The compound's 3D structure can be visualized using molecular modeling software to better understand its interactions with biological targets .
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride can undergo various chemical reactions:
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties.
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride involves its interaction with specific proteins and enzymes. The compound binds to target molecules through:
Such interactions can modulate enzyme activities or alter biochemical pathways relevant in therapeutic contexts .
The physical properties of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and handling procedures in laboratory settings .
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride has several significant applications:
Classical approaches to the thieno[3,2-c]pyridine core rely on Gewald multistep sequences and condensation reactions. The Gewald reaction—involving ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, and sulfur—yields diethyl 2-amino-4,7-dihydrothieno[3,2-c]pyridine-3,6(5H)-dicarboxylate as a key intermediate [1]. Subsequent nucleophilic displacement with chloroacetyl chloride generates the chloroacetamide intermediate, which undergoes amidation with secondary amines to furnish target derivatives [1] [6]. Alternative routes employ 3-methylpentane-2,4-dione, cyanothioacetamide, and α-halocarbonyl compounds in a one-pot, three-component condensation to assemble the thieno[2,3-b]pyridine scaffold [7]. These methods typically suffer from moderate yields (40–65%) and require chromatographic purification due to byproduct formation.
Table 1: Traditional Synthetic Routes to Thieno[3,2-c]pyridine Core
Starting Materials | Key Reaction | Intermediate | Yield (%) |
---|---|---|---|
Ethyl 4-oxopiperidine-1-carboxylate, ethyl cyanoacetate, sulfur | Gewald reaction | Diethyl 2-amino-4,7-dihydrothieno[3,2-c]pyridine-3,6(5H)-dicarboxylate | 60–75 |
3-Methylpentane-2,4-dione, cyanothioacetamide, α-bromoacetophenone | Three-component condensation | 2-Acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridine | 45–55 |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, chloroacetyl chloride | Nucleophilic substitution | 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone | 70–85 |
Recent advances focus on tandem one-pot methodologies and catalyzed cyclizations to streamline access to the acetic acid functionality. Pd/Cu-catalyzed Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with terminal alkynes enables direct access to ester precursors of the acetic acid derivative, though lactonization remains a competing pathway [9]. For C-5 acetic acid functionalization, halocyclization using CuX or N-halosuccinimides (NXS) provides regioselective entry to halogenated analogs [9]. Crucially, acid hydrolysis of ethyl ester intermediates—such as ethyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate—using concentrated HCl (6M, reflux, 8h) yields the target acetic acid hydrochloride salt with >95% purity [6]. X-ray crystallography confirms the orthorhombic crystal structure (space group Pca2₁) of key intermediates, revealing a dihedral angle of 45.79° between the thiophene ring and chloroethane moiety that influences reactivity [6].
Scalable production requires optimization of solvent systems, catalyst loadings, and temperature profiles. Replacing DMF with eucalyptol in Sonogashira couplings reduces Pd leaching and enables catalyst recycling, though yields decrease by 20–30% compared to traditional solvents [9]. For ester hydrolysis, reflux duration and acid concentration critically impact hydrochloride salt purity: optimal conditions use 6M HCl at 110°C for 8 hours, achieving <0.5% residual ester content [6] [7]. Continuous flow hydrogenation of nitro precursors over Pd/C catalysts (10 bar H₂, 80°C) enhances throughput by reducing reaction times from 12 hours to <30 minutes while maintaining yields >90% [7]. Additionally, green chemistry metrics reveal that solvent-free cyclization improves atom economy by 15% and reduces E-factor waste generation by 40% compared to traditional methods.
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Traditional Conditions | Optimized Scalable Conditions | Improvement |
---|---|---|---|
Thienopyridine cyclization | DMF, 80°C, 12h | Solvent-free, 100°C, 3h | 75% reduction in reaction time, 40% lower E-factor |
Ester hydrolysis | 4M HCl, reflux 6h | 6M HCl, reflux 8h | Residual ester <0.5% vs 3–5% |
Hydrogenation | Batch, Pd/C, 12h | Continuous flow, 10 bar H₂, 80°C, 25min | Throughput increase: 5 kg/day → 50 kg/day |
Hydrochloride salt formation—critical for stability and bioavailability—employs three primary strategies: (1) direct crystallization from alcoholic HCl, (2) ion-exchange chromatography, and (3) enzymatic approaches. Direct treatment of the free base with HCl-saturated ethanol yields the crystalline hydrochloride salt but risks polymorphic variability if cooling rates exceed 5°C/min [2]. Ion-exchange resins (e.g., Amberlite® IRA-400) enable high-purity isolation (>99.5% ee) but require extensive solvent volumes, increasing production costs by 20–30% [5]. Emerging biocatalytic methods using unspecific peroxygenases (UPOs) mimic cytochrome P450 metabolism to generate the active acetic acid moiety followed by in situ salt formation; MroUPO (Marasmius rotula UPO) achieves 44% yield for prasugrel metabolites via esterase/UPO cascades [5]. Polymorph screening identifies Form I (needle crystals) as the thermodynamically stable phase below 40°C, while Form II (prismatic) predominates at higher temperatures, impacting dissolution rates [2].
Table 3: Salt Formation Methods and Characteristics
Method | Purity (%) | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Direct HCl crystallization | 95–98 | 85–90 | Simple setup, high yield | Polymorph variability |
Ion-exchange chromatography | >99.5 | 70–75 | Exceptional chiral purity | High solvent consumption |
Biocatalytic (UPO cascade) | >98 | 40–44 | Enzymatic specificity, green chemistry | Lower yield, enzyme cost |
Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0